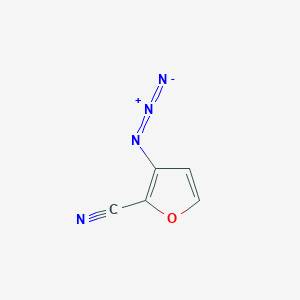![molecular formula C5H4N4O2 B10797292 N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797292.png)
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is an organic compound characterized by the presence of an azide group attached to a furan ring, which is further linked to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an azide ion.
Formation of the Hydroxylamine Moiety: The final step involves the condensation of the azidofuran derivative with hydroxylamine under controlled conditions to form the desired compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as batch or continuous flow processes, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azide group may be converted to other functional groups such as nitro or amine groups.
Reduction: Reduction of the azide group can lead to the formation of amines, which can further participate in various organic transformations.
Substitution: The azide group can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives, amine derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine involves the reactivity of the azide group, which can participate in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity allows for the formation of stable triazole linkages, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or material science.
Comparación Con Compuestos Similares
- N-[(3-azidothiophen-2-yl)methylidene]hydroxylamine
- N-[(3-azidopyridin-2-yl)methylidene]hydroxylamine
- N-[(3-azidobenzylidene]hydroxylamine
Comparison: N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its thiophene, pyridine, and benzene analogs, the furan derivative may exhibit different reactivity and stability profiles, making it suitable for distinct applications in synthesis and material science.
Propiedades
Fórmula molecular |
C5H4N4O2 |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4N4O2/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H |
Clave InChI |
AZNGIWJCLFPXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1N=[N+]=[N-])C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797209.png)
![3-Phenyl-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797213.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
![3-(4-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797234.png)
![3-(4-Methoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797241.png)
![N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797245.png)
![3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797246.png)
![8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797255.png)

![3-(4-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797268.png)
![methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate](/img/structure/B10797281.png)
![3-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzenesulfonamide](/img/structure/B10797282.png)
![5-Iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797284.png)
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B10797299.png)
